molecular formula C19H21Cl3N4O B13777297 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride CAS No. 68638-34-6

4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride

Cat. No.: B13777297
CAS No.: 68638-34-6
M. Wt: 427.8 g/mol
InChI Key: FMBZMJFREFGIDG-UHFFFAOYSA-N
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Description

4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is a chemical compound known for its diverse applications in medicinal chemistry. This compound is characterized by its quinazolinone core structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrimidine ring. The presence of the p-chlorophenyl and piperazinylmethyl groups further enhances its biological activity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acid with formamide to form the quinazolinone core. The p-chlorophenyl group is introduced through a nucleophilic substitution reaction, while the piperazinylmethyl group is added via a Mannich reaction. The final product is then converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the quinazolinone core or the p-chlorophenyl group.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Medicine: It has shown promise in the development of pharmaceuticals, particularly as an anti-cancer and anti-inflammatory agent.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to enzymes and receptors, modulating their activity and leading to various biological effects. The p-chlorophenyl group enhances its binding affinity, while the piperazinylmethyl group contributes to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone core structure but differ in their substituents.

    Piperazine derivatives: Compounds with a piperazine ring, which may or may not include the p-chlorophenyl group.

Uniqueness

4(3H)-Quinazolinone, 3-(4-(p-chlorophenyl)-1-piperazinylmethyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

CAS No.

68638-34-6

Molecular Formula

C19H21Cl3N4O

Molecular Weight

427.8 g/mol

IUPAC Name

3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C19H19ClN4O.2ClH/c20-15-5-7-16(8-6-15)23-11-9-22(10-12-23)14-24-13-21-18-4-2-1-3-17(18)19(24)25;;/h1-8,13H,9-12,14H2;2*1H

InChI Key

FMBZMJFREFGIDG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CN2C=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)Cl.Cl.Cl

Origin of Product

United States

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